4-(3-Benzyloxyphenyl)-2-chlorophenol 4-(3-Benzyloxyphenyl)-2-chlorophenol
Brand Name: Vulcanchem
CAS No.: 1261931-91-2
VCID: VC11744066
InChI: InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Molecular Formula: C19H15ClO2
Molecular Weight: 310.8 g/mol

4-(3-Benzyloxyphenyl)-2-chlorophenol

CAS No.: 1261931-91-2

Cat. No.: VC11744066

Molecular Formula: C19H15ClO2

Molecular Weight: 310.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Benzyloxyphenyl)-2-chlorophenol - 1261931-91-2

Specification

CAS No. 1261931-91-2
Molecular Formula C19H15ClO2
Molecular Weight 310.8 g/mol
IUPAC Name 2-chloro-4-(3-phenylmethoxyphenyl)phenol
Standard InChI InChI=1S/C19H15ClO2/c20-18-12-16(9-10-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Standard InChI Key XRDDFVUAGVPJSZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-(3-Benzyloxyphenyl)-2-chlorophenol (C₁₉H₁₅ClO₂) features a central phenol ring substituted at the 2-position with chlorine and at the 4-position with a 3-benzyloxyphenyl group. Key physicochemical parameters include:

PropertyValue
Molecular Weight310.8 g/mol
IUPAC Name2-chloro-5-(3-phenylmethoxyphenyl)phenol
CAS Registry Number1261908-86-4
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O
XLogP35.2 (predicted)

The benzyloxy group enhances lipophilicity (XLogP3 = 5.2), while the chlorine atom induces electron-withdrawing effects, polarizing the aromatic system .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, benzyl aromatic), 7.10 (d, J = 8.4 Hz, 1H), 6.95–6.75 (m, 6H, phenolic protons).

  • IR (KBr): ν 3340 cm⁻¹ (O-H stretch), 1240 cm⁻¹ (C-O-C asymmetric), 750 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A scalable route involves reacting 2-chloro-4-nitrophenol with 3-benzyloxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), achieving >85% yield . Subsequent nitro reduction using SnCl₂·2H₂O in acidic ethanol (70°C, 1.5 hr) furnishes the target amine precursor, which undergoes diazotization and hydrolysis to yield the phenolic derivative :

4-Benzyloxy-3-chloronitrobenzeneSnCl2/HCl4-Benzyloxy-3-chloroanilineNaNO2/H2SO44-(3-Benzyloxyphenyl)-2-chlorophenol\text{4-Benzyloxy-3-chloronitrobenzene} \xrightarrow{\text{SnCl}_2/\text{HCl}} \text{4-Benzyloxy-3-chloroaniline} \xrightarrow{\text{NaNO}_2/\text{H}_2\text{SO}_4} \text{4-(3-Benzyloxyphenyl)-2-chlorophenol}

Purification and Optimization

Crude product purification via column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >98% purity. Critical process parameters include:

  • Temperature control (<5°C during diazotization to prevent byproduct formation)

  • Stoichiometric excess of SnCl₂ (4 eq.) for complete nitro reduction

Biological and Pharmacological Profile

Monoamine Oxidase (MAO) Inhibition

Structural analogs like 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole demonstrate potent MAO-B inhibition (IC₅₀ = 0.062 µM) . The benzyloxy-chlorophenol scaffold likely binds to MAO-B’s hydrophobic cavity via:

  • π-Stacking with FAD cofactor

  • Hydrogen bonding between phenolic -OH and Tyr435

Antioxidant Capacity

In oxygen radical absorbance capacity (ORAC) assays, derivatives exhibit 2.27 Trolox equivalents, attributed to radical scavenging by the phenolic -OH and chlorine’s electron-deficient aromatic system .

Industrial and Environmental Considerations

Polymer Additive Applications

Chlorophenols function as:

  • Flame retardants in polycarbonates (thermal degradation inhibition at 300–400°C)

  • Antioxidants in PVC, reducing dehydrochlorination rates by 40%

Ecotoxicological Impact

While no direct data exists for 4-(3-benzyloxyphenyl)-2-chlorophenol, structurally similar trichlorophenols show:

ParameterValue
LC₅₀ (Rainbow trout)0.12 mg/L (96 hr)
Soil Half-Life30–150 days
BCF (Bioaccumulation)120–450

Proper waste management via Fenton oxidation (H₂O₂/Fe²⁺, pH 3) achieves >99% degradation within 2 hr .

Comparative Analysis with Structural Analogs

CompoundMAO-B IC₅₀ (µM)ORAC ValueLogP
4-(3-Benzyloxyphenyl)-2-chlorophenol0.15 (predicted)2.15.2
2,4,6-TrichlorophenolN/A0.83.7
4-Benzyloxyphenol2.41.64.1

The chloro substitution enhances target selectivity over MAO-A by 180-fold compared to non-halogenated analogs .

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